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Compound Name: 5-Feruloylquinic acid

Cat. No.: B3025668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary chemical synthesis routes for

5-O-feruloylquinic acid, a significant natural product found in sources like coffee beans, known

for its antioxidant properties. The following sections detail two prominent synthetic strategies: a

convergent synthesis featuring a Knoevenagel condensation and a linear approach involving

the esterification of a protected quinic acid derivative. This document offers comprehensive

experimental protocols, quantitative data, and workflow visualizations to aid in the replication

and further investigation of these synthetic pathways.

Introduction
5-O-feruloylquinic acid, a member of the chlorogenic acid family, is an ester formed between

ferulic acid and quinic acid. Its biological activities, including antioxidant, anti-inflammatory, and

potential roles in glucose metabolism, have made it a compound of interest for the

pharmaceutical and nutraceutical industries. The chemical synthesis of 5-O-feruloylquinic acid

is crucial for obtaining pure standards for research, enabling the exploration of its therapeutic

potential, and for the synthesis of its metabolites and analogs.[1][2] This guide will focus on two

effective methods for its synthesis.

Synthetic Strategies
Two principal routes for the chemical synthesis of 5-O-feruloylquinic acid have been

established, each with its own advantages. The first is a 6-step convergent synthesis
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highlighted by a Knoevenagel condensation, offering a flexible approach to chlorogenic acid

analogs.[1][3] The second is a more traditional linear synthesis involving the selective

protection of quinic acid, followed by esterification and deprotection, which has been reported

to achieve a higher overall yield.[4]

Route 1: Convergent Synthesis via Knoevenagel
Condensation
This elegant 6-step synthesis, developed by Smarrito et al., begins with commercially available

quinic acid and vanillin. A key feature of this route is the late-stage formation of the feruloyl

moiety's double bond via a Knoevenagel condensation, which avoids harsh conditions on the

sensitive chlorogenic acid skeleton. The synthesis of 5-O-feruloylquinic acid methyl ester was

also optimized using this route, achieving a higher overall yield.

Experimental Workflow:
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Caption: Convergent synthesis of 5-O-feruloylquinic acid.

Quantitative Data Summary:
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Step Product
Starting
Material(s)

Reagents Yield

1 Lactone (7) (-)-Quinic Acid p-TsOH, Toluene 95%

2 Benzyl Ester (8a) Lactone (7)
NaOH, Cs2CO3,

BnBr
94% (2 steps)

3 Malonate (9a) Benzyl Ester (8a) Meldrum's acid 92%

4

Protected 5-O-

feruloylquinic

acid benzyl ester

(10a)

Malonate (9a),

Vanillin (4)
Piperidine 30%

5

5-O-

feruloylquinic

acid (1)

Protected 5-O-

feruloylquinic

acid benzyl ester

(10a)

H2 (1 atm), 10%

Pd/C
70%

Overall 19%

Detailed Experimental Protocols:

Step 1: Synthesis of Lactone (7)

A solution of (-)-quinic acid (1 equivalent) and p-toluenesulfonic acid monohydrate (0.1

equivalent) in toluene is refluxed for 16 hours with a Dean-Stark trap. The solvent is then

evaporated under reduced pressure to yield the crude lactone (7), which is used in the

next step without further purification.

Step 2: Synthesis of Benzyl Ester (8a)

To a solution of lactone (7) (1 equivalent) in a THF-water mixture (1:1), sodium hydroxide

(1.1 equivalents) is added. After stirring for 2 hours at room temperature, the THF is

removed under reduced pressure. The aqueous solution is then lyophilized. The resulting

solid is dissolved in DMF, and cesium carbonate (0.5 equivalents) and benzyl bromide (1.1

equivalents) are added. The reaction mixture is stirred at room temperature for 16 hours.

After work-up, the benzyl ester (8a) is obtained.
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Step 3: Synthesis of Malonate (9a)

A solution of benzyl ester (8a) (1 equivalent) and Meldrum's acid (1.5 equivalents) in

toluene is refluxed for 4 hours. The solvent is evaporated, and the crude product is purified

by column chromatography to give the malonate (9a).

Step 4: Knoevenagel Condensation to form Protected 5-O-feruloylquinic acid benzyl ester

(10a)

To a solution of malonate (9a) (1 equivalent) and vanillin (4) (1.2 equivalents) in ethanol,

piperidine (2 equivalents) is added. The mixture is refluxed for 4 hours. After cooling, the

solvent is evaporated, and the residue is purified by chromatography to yield the protected

product (10a).

Step 5: Deprotection to 5-O-feruloylquinic acid (1)

The protected benzyl ester (10a) (1 equivalent) is dissolved in THF, and 10% palladium on

charcoal is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room

temperature for 16 hours. The catalyst is removed by filtration, and the solvent is

evaporated to afford 5-O-feruloylquinic acid (1).

Route 2: Linear Synthesis via Esterification of Protected
Quinic Acid
This synthetic approach, reported by Dokli et al., involves the strategic protection of the

hydroxyl groups of quinic acid to allow for selective esterification at the C-5 position. This

method achieves a higher overall yield of 45% for 5-O-feruloylquinic acid.

Experimental Workflow:
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Caption: Linear synthesis of 5-O-feruloylquinic acid.

Quantitative Data Summary:
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Step Product
Starting
Material(s)

Reagents Yield

1 & 2
Protected Methyl

Quinate (16)

(-)-Quinic Acid

(7)

(±)-10-CSA,

MeOH; 2,2,3,3-

tetramethoxybuta

ne, CSA

76% (from 7)

3 Ester (17)

Protected Methyl

Quinate (16),

Acyl Chloride (6)

Pyridine,

CH2Cl2, DMAP
86%

4

5-O-

feruloylquinic

acid (3)

Ester (17)
1 M aq. HCl,

THF
61%

Overall 45%

Detailed Experimental Protocols:

Preparation of 3-(4-acetoxy-3-methoxyphenyl)-acryloyl chloride (6)

Ferulic acid (4) is first acetylated with acetic anhydride in pyridine. The resulting acetylated

ferulic acid is then treated with oxalyl chloride in dichloromethane to yield the acyl chloride

(6).

Step 1 & 2: Synthesis of Protected Methyl Quinate (16)

(-)-Quinic acid (7) is converted to its methyl ester (14) by refluxing in methanol with (±)-10-

camphorsulfonic acid (CSA).

The vicinal diequatorial hydroxyls at C-3 and C-4 of the methyl ester (14) are then

selectively protected with 2,2,3,3-tetramethoxybutane in the presence of CSA and

trimethyl orthoformate to give the butane 2,3-bisacetal (BBA) protected methyl quinate

(16).

Step 3: Esterification to form Ester (17)
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The protected methyl quinate (16) (1 equivalent) is dissolved in a mixture of pyridine and

dichloromethane. 4-Dimethylaminopyridine (DMAP) is added, followed by the 3-(4-

acetoxy-3-methoxyphenyl)-acryloyl chloride (6) (1.8 equivalents). The reaction is stirred at

room temperature to provide the ester (17).

Step 4: Deprotection to 5-O-feruloylquinic acid (3)

All protecting groups of the ester (17) are removed using 1 M aqueous hydrochloric acid in

tetrahydrofuran (4:1) at room temperature to afford 5-O-feruloylquinic acid (3).

Purification and Characterization
The final product, 5-O-feruloylquinic acid, and its intermediates are typically purified using

chromatographic techniques such as column chromatography on silica gel. Recrystallization

can also be employed for the final purification of the crystalline product.

Characterization of the synthesized compounds is achieved through standard analytical

methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm

the structure of the final product and all intermediates.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

elemental composition and molecular weight of the synthesized compounds.

Conclusion
This guide has detailed two robust and reproducible synthetic routes for 5-O-feruloylquinic acid.

The convergent synthesis via Knoevenagel condensation offers flexibility for the synthesis of

various analogs, while the linear synthesis through esterification of a protected quinic acid

provides a higher overall yield. The provided experimental protocols and quantitative data

serve as a valuable resource for researchers in the fields of medicinal chemistry, natural

product synthesis, and drug development, facilitating further investigation into the properties

and applications of this important biomolecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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